molecular formula C26H22N4O4S B2638852 3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one CAS No. 433232-60-1

3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

Cat. No. B2638852
CAS RN: 433232-60-1
M. Wt: 486.55
InChI Key: NJYCARXDYYBRGG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxy group, a nitrophenyl group, a phenyl group, a pyrazol group, and a thiazolidinone group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, phenyl, and pyrazol groups would contribute to the compound’s aromaticity, while the methoxy, nitrophenyl, and thiazolidinone groups would likely have significant effects on the compound’s reactivity .

Scientific Research Applications

Antimicrobial Activities

The compound has been explored for its potential in antimicrobial applications. Studies have synthesized linked heterocyclic compounds containing pyrazole, pyrimidine, and thiazolidin-4-one moieties, demonstrating good inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of 4-nitrophenyl and 3-nitrophenyl moieties, in particular, has been associated with enhanced antimicrobial efficacy (Cherkupally Sanjeeva Reddy et al., 2010; Cherkupally Sanjeeva Reddy et al., 2010).

Hypoglycemic Activity

Research on derivatives of 3-benzyl-1,3-thiazolidin-4-one has indicated potential hypoglycemic (blood sugar-lowering) activities. A specific study on the SAR (structure-activity relationship) of thiazolidinediones, using 3-methyl-1-phenyl-2-pyrazoline-5-one as a core structure, revealed compounds with significant hypoglycemic activity, suggesting their potential as agents to enhance insulin action (Xing Liu et al., 2008).

Anticancer Potential

Compounds structurally related to 3-benzyl-1,3-thiazolidin-4-one have been evaluated for their anticancer properties. One study synthesized a pyrazole-tethered thiazolidine-2,4-dione derivative, finding it exhibited higher activity against breast cancer cell lines with lesser toxicity compared to controls. This suggests the derivative's potential in cancer therapy, further supported by docking and ADME (absorption, distribution, metabolism, and excretion) studies (Musherah M Alshammari et al., 2021).

Antioxidant Properties

Research has also indicated the antioxidant potential of related compounds, with studies showing significant radical scavenging activity. This suggests a possible role in combating oxidative stress, a factor in many chronic diseases (G. Lavanya et al., 2014).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical calculations on related compounds have provided insights into their molecular structure and potential biological effects. Such studies can guide the development of new therapeutic agents by predicting molecular interactions and reactivity (A. Viji et al., 2020).

properties

IUPAC Name

3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-34-23-13-12-19(14-22(23)30(32)33)25-21(16-29(27-25)20-10-6-3-7-11-20)26-28(24(31)17-35-26)15-18-8-4-2-5-9-18/h2-14,16,26H,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYCARXDYYBRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C3N(C(=O)CS3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

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